molecular formula C9H11ClFN B6159535 2-(3-chloro-4-fluorophenyl)propan-2-amine CAS No. 130416-43-2

2-(3-chloro-4-fluorophenyl)propan-2-amine

Cat. No.: B6159535
CAS No.: 130416-43-2
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 3-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylpropanamines depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-fluorophenyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biochemical studies to understand its interaction with biological targets.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluorophenyl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.

    2-(3-chloro-4-fluorophenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

2-(3-chloro-4-fluorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

130416-43-2

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.